

discovery and history of Cossa's salt potassium trichloroammineplatinato(II)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Potassium trichloroammineplatinato(II)
Cat. No.:	B122901

[Get Quote](#)

The Discovery and Enduring Significance of Cossa's Salt: A Technical Guide

An in-depth exploration of the discovery, history, and chemical properties of **potassium trichloroammineplatinato(II)**, a foundational compound in coordination chemistry.

Abstract

Potassium trichloroammineplatinato(II), historically known as Cossa's salt, holds a significant place in the annals of chemistry. Its discovery in the 19th century by the Italian chemist Alfonso Cossa was a pivotal moment in the nascent field of coordination chemistry. This technical guide provides a comprehensive overview of the discovery, historical context, and chemical properties of Cossa's salt. It includes detailed experimental protocols, both historical and modern, quantitative data on its structure, and a discussion of its relationship to other early platinum ammine complexes. This document is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental chemistry and historical development of platinum coordination compounds.

Introduction: The Dawn of Coordination Chemistry

The 19th century was a period of profound advancement in chemical understanding. While organic chemistry was flourishing with the development of structural theory, the nature of

"complex" inorganic compounds remained a puzzle. Among the most enigmatic of these were the brightly colored salts of platinum containing ammonia. The elucidation of the structures of these compounds would ultimately lead to Alfred Werner's revolutionary coordination theory.

One of the key figures in this early exploratory phase was the Italian chemist Alfonso Cossa (1833-1902). While less renowned than some of his contemporaries, Cossa's meticulous work on platinum-ammonia complexes provided crucial experimental evidence that paved the way for later theoretical breakthroughs. His most notable contribution was the isolation and characterization of a yellow crystalline substance, $K[Pt(NH_3)Cl_3]$, which came to be known as Cossa's salt.

This guide will delve into the historical narrative of Cossa's discovery, placing it within the context of the concurrent work on related platinum compounds such as Peyrone's salt and Magnus' green salt. It will then present the experimental procedures for its synthesis and its detailed structural and chemical properties.

The Discovery of Cossa's Salt: A Historical Perspective

The discovery of Cossa's salt is intricately linked to the broader investigation of platinum ammine complexes in the mid-19th century. In 1844, Michele Peyrone synthesized a yellow compound, initially named Peyrone's chloride, which was later identified as *cis*-diamminedichloroplatinum(II) (cis - $[Pt(NH_3)_2Cl_2]$), the compound now famously known as the anticancer drug cisplatin. Shortly thereafter, the discovery of a green, insoluble salt by Heinrich Gustav Magnus, known as Magnus' green salt ($[Pt(NH_3)_4][PtCl_4]$), further deepened the mystery of these compounds' structures.

It was in this scientific landscape that Alfonso Cossa, a professor of chemistry in Italy, conducted his investigations. While the exact year of discovery is not definitively cited in readily available literature, his work on platinum complexes was prominent in the latter half of the 19th century. Cossa's key contribution was the preparation and isolation of a new platinum-ammine complex, **potassium trichloroammineplatinum(II)**. He likely published his findings in the Italian journal *Gazzetta Chimica Italiana*.

Cossa's work, along with that of Peyrone and others, provided a collection of distinct, yet related, platinum ammine complexes with varying colors, solubilities, and chemical reactivities.

These compounds served as the experimental foundation upon which Alfred Werner, decades later, would build his coordination theory, proposing the concept of a central metal ion with a specific coordination number and geometry.

Experimental Protocols

Historical Synthesis of Cossa's Salt (Probable 19th-Century Method)

Based on the chemical knowledge and techniques of the 19th century, Alfonso Cossa likely prepared his eponymous salt through a reaction of potassium tetrachloroplatinate(II) ($K_2[PtCl_4]$) with a limited amount of ammonia. The detailed, original protocol would be found in his publications in journals such as *Gazzetta Chimica Italiana*. The general principles of such a synthesis would involve the substitution of one chloride ligand in the square planar $[PtCl_4]^{2-}$ anion with an ammonia molecule.

A plausible reconstruction of the historical experimental protocol is as follows:

- Preparation of Potassium Tetrachloroplatinate(II): Starting with platinum metal, it would be dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid) to form hexachloroplatinic acid ($H_2[PtCl_6]$). This would then be reduced, for instance, with oxalic acid or sulfur dioxide, to produce tetrachloroplatinic acid ($H_2[PtCl_4]$). Neutralization with potassium carbonate or hydroxide would yield the starting material, $K_2[PtCl_4]$.
- Reaction with Ammonia: A carefully measured, stoichiometric amount of an aqueous ammonia solution would be added to a solution of potassium tetrachloroplatinate(II). The reaction would likely be carried out at a controlled, slightly elevated temperature to facilitate the substitution reaction.
- Isolation and Purification: Upon cooling the reaction mixture, the less soluble **potassium trichloroammineplatinum(II)** would crystallize out. The yellow crystals would then be separated by filtration and likely recrystallized from a suitable solvent, such as water or a dilute hydrochloric acid solution, to achieve higher purity.

Modern Synthesis of Cossa's Salt

Modern synthetic procedures for Cossa's salt are more refined and benefit from a deeper understanding of reaction mechanisms and the availability of high-purity reagents.

- **Reaction Setup:** A solution of potassium tetrachloroplatinate(II) ($K_2[PtCl_4]$) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- **Addition of Ammonia:** A stoichiometric equivalent of a standardized aqueous ammonia solution is added dropwise to the stirred $K_2[PtCl_4]$ solution at room temperature.
- **Reaction Conditions:** The reaction mixture is then heated to a controlled temperature, typically in the range of 40-60 °C, and stirred for a specific period, often several hours, to ensure the completion of the substitution reaction.
- **Crystallization and Isolation:** The reaction mixture is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the crystallization of the product. The resulting yellow crystals of $K[Pt(NH_3)Cl_3]$ are collected by vacuum filtration.
- **Washing and Drying:** The crystals are washed with small portions of cold water and then with a solvent like ethanol or ether to facilitate drying. The final product is dried in a desiccator over a suitable drying agent.

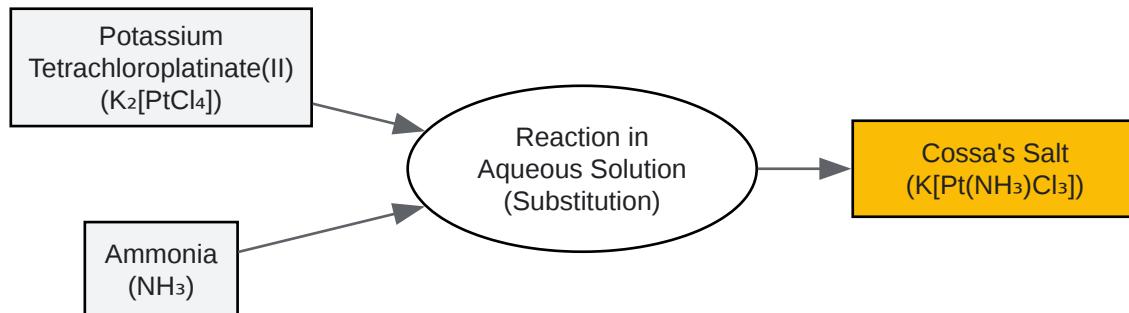
Quantitative Data

The structural and physical properties of Cossa's salt have been extensively characterized using modern analytical techniques. The following tables summarize key quantitative data.

Property	Value
Chemical Formula	$K[Pt(NH_3)Cl_3]$
Molecular Weight	357.57 g/mol
Appearance	Yellow to orange crystalline solid
Crystal System	Monoclinic
Space Group	$P2_1/m$
Melting Point	255 °C (decomposes)
Solubility in Water	Soluble

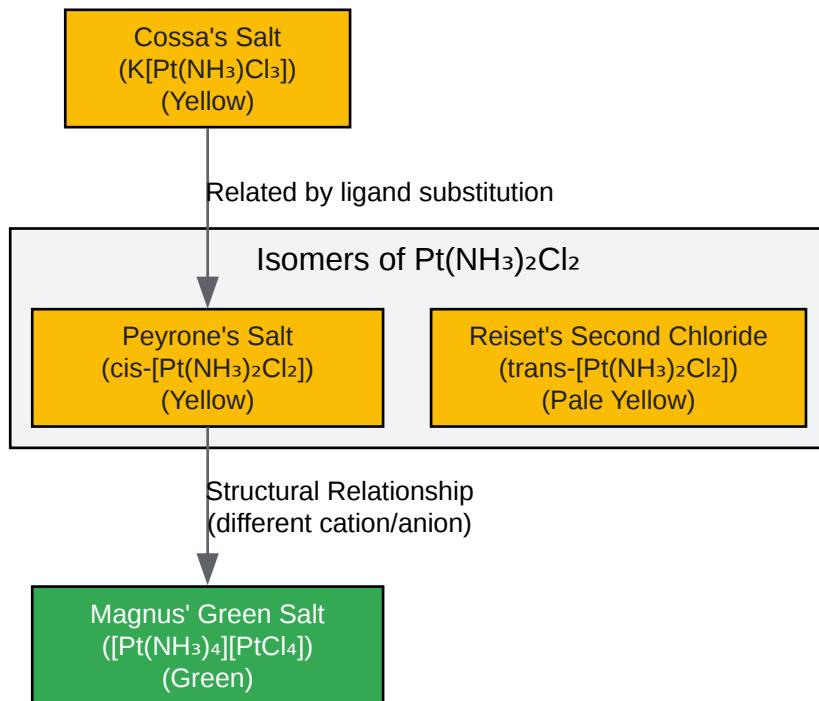
Table 1: General Properties of Cossa's Salt.

Bond	Bond Length (Å)
Pt-Cl (trans to NH_3)	2.312
Pt-Cl (cis to NH_3)	2.305
Pt-Cl (cis to NH_3)	2.305
Pt-N	2.05


Table 2: Selected Bond Lengths in the $[Pt(NH_3)Cl_3]^-$ Anion.

Angle	Bond Angle (°)
Cl(trans)-Pt-N	178.9
Cl(cis)-Pt-N	89.5
Cl(cis)-Pt-Cl(cis)	91.1
Cl(trans)-Pt-Cl(cis)	89.4

Table 3: Selected Bond Angles in the $[Pt(NH_3)Cl_3]^-$ Anion.


Visualizations

To better illustrate the chemical relationships and processes discussed, the following diagrams are provided in the DOT language.

[Click to download full resolution via product page](#)

Caption: Historical Synthesis of Cossa's Salt.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [discovery and history of Cossa's salt potassium trichloroammineplatinate(II)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b122901#discovery-and-history-of-cossa-s-salt-potassium-trichloroammineplatinato-ii>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com